Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate
Overview
Description
Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxy-1-azetidinyl]benzoate is 431.17327290 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Thermal Degradation and Food Chemistry
Ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxy-1-azetidinyl]benzoate has been studied in the context of thermal degradation, particularly in the presence of ferulic acid and benzyl alcohol. This research contributes to our understanding of how phenolic compounds incorporate into food macromolecules during cooking, with implications for food chemistry and nutrition (Rizzi & Boekley, 1992).
2. Liquid Crystalline Properties
Research on nonsymmetric dimers containing azobenzene mesogenic groups, including ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxy-1-azetidinyl]benzoate, has been significant in the field of materials science. The study of these compounds' mesomorphic properties, including their phase transitions and photochromism, contributes to advancements in liquid crystalline materials (Rahman et al., 2009).
3. Biological Activity in Pest Control
In the field of pest control and entomology, derivatives of ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxy-1-azetidinyl]benzoate have been explored for their anti-juvenile hormone activity. These studies are crucial for developing new methods to control pest populations, particularly in agriculture (Kuwano et al., 2008).
4. Applications in Polymer Science
The compound has been investigated in polymer science, particularly in the synthesis of azo polymers for reversible optical storage. This research contributes to the development of new materials with applications in data storage and optical technologies (Meng et al., 1996).
5. Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxy-1-azetidinyl]benzoate and its derivatives. These findings are vital for the development of new NLO materials, with potential applications in photonics and telecommunications (Kiven et al., 2023).
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-3-30-21-16-12-18(13-17-21)23-24(32-22-8-6-5-7-9-22)25(28)27(23)20-14-10-19(11-15-20)26(29)31-4-2/h5-17,23-24H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGAVFCTCHOCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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